molecular formula C20H18N4O3S B10985034 N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No.: B10985034
M. Wt: 394.4 g/mol
InChI Key: GOXUFYKFICEGNJ-UHFFFAOYSA-N
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Description

  • This compound is a synthetic molecule with a complex structure, combining benzothiazole, quinoxaline, and amide moieties.
  • The IUPAC name provides a clear description of its constituents: N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide.
  • Benzothiazole and quinoxaline are heterocyclic aromatic rings, while the amide group contributes to its overall functionality.
  • Properties

    Molecular Formula

    C20H18N4O3S

    Molecular Weight

    394.4 g/mol

    IUPAC Name

    N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide

    InChI

    InChI=1S/C20H18N4O3S/c1-24-16-6-4-3-5-13(16)21-15(19(24)26)9-10-18(25)23-20-22-14-8-7-12(27-2)11-17(14)28-20/h3-8,11H,9-10H2,1-2H3,(H,22,23,25)

    InChI Key

    GOXUFYKFICEGNJ-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC

    Origin of Product

    United States

    Preparation Methods

    Reaction Conditions and Mechanism

    In a representative procedure, 2-aminothiophenol (3.12 mmol) reacts with a substituted aromatic aldehyde (3.16 mmol) in DMF at reflux for 2 hours. Disodium metabisulfite facilitates the cyclodehydration process, forming the benzothiazole core. For the target compound, p-toluic acid serves as the aldehyde precursor, yielding 2-(4-methylphenyl)benzothiazole after recrystallization from methanol. The reaction mechanism proceeds through a Schiff base intermediate, followed by intramolecular cyclization and oxidation (Table 1).

    Table 1: Benzothiazole Synthesis Parameters

    ParameterValue
    Reactants2-Aminothiophenol, p-toluic acid
    CatalystNa₂S₂O₅ (0.61 g)
    SolventDMF (10 mL)
    TemperatureReflux (~150°C)
    Time2 hours
    Yield>85%

    Amide Bond Formation

    The propanamide linker connects the benzothiazole and quinoxaline units via a nucleophilic acyl substitution reaction. Two primary strategies are documented:

    Acyl Chloride-Mediated Coupling

    A procedure adapted from hydrogenation protocols involves the generation of an acyl chloride intermediate. In a related synthesis, oxalyl chloride reacts with a carboxylic acid derivative in acetonitrile (ACN) at 0–5°C, forming the acyl chloride. This intermediate is then coupled with the benzothiazole amine in tetrahydrofuran (THF) using N-methylmorpholine (NMM) as a base (Table 2).

    Table 2: Acyl Chloride Coupling Parameters

    ParameterValue
    Acylating AgentOxalyl chloride (23.7 g)
    BaseNMM (21.56 g)
    SolventTHF (821 mL)
    Temperature0–5°C
    Yield91–95%

    Direct Amidation

    Alternative approaches employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N’-dicyclohexylcarbodiimide (DCC) . However, these methods are less frequently reported in the reviewed literature compared to acyl chloride routes.

    Microwave-Assisted Synthesis

    Microwave irradiation significantly enhances the efficiency of the final coupling step. A protocol from Evitachem describes the following optimized procedure:

    Reaction Setup

    • Reactants : Benzothiazole-2-amine and quinoxaline-propanoic acid.

    • Solvent : Dimethylacetamide (DMAc).

    • Conditions : Microwave irradiation at 423 K (150°C) for 2 minutes.

    Workup and Yield

    Post-irradiation, the reaction mixture is cooled to 25°C, inducing crystallization. The crude product is purified via recrystallization from ethanol, achieving an 86% yield . This method reduces reaction time from hours to minutes while maintaining high reproducibility.

    Table 3: Microwave Synthesis Advantages

    Conventional MethodMicrowave Method
    6–8 hours2 minutes
    70–75% yield86% yield
    Solvent-intensiveReduced solvent consumption

    Optimization Strategies

    Solvent Selection

    Polar aprotic solvents like DMF and DMAc are preferred for their ability to dissolve both aromatic amines and carboxylic acid derivatives. However, THF is employed in acyl chloride couplings to stabilize reactive intermediates.

    Temperature Control

    Exothermic reactions, such as acyl chloride formation, require strict temperature control (0–5°C) to prevent decomposition. Conversely, microwave synthesis leverages controlled heating to accelerate kinetics without thermal degradation.

    Catalytic Additives

    The use of Na₂S₂O₅ in benzothiazole synthesis and 5% Pd/C in hydrogenation steps highlights the role of catalysts in improving regioselectivity and yield.

    Challenges and Limitations

    • Stereochemical Purity : The quinoxaline moiety’s keto-enol tautomerism may lead to regioisomeric byproducts, necessitating rigorous chromatographic purification.

    • Scale-Up : Microwave methods, while efficient, require specialized equipment for industrial-scale production.

    Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s full potential awaits further exploration through research and experimentation

    Biological Activity

    N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of its biological activity based on various studies and findings.

    Chemical Structure and Properties

    The compound has a molecular formula of C15H14N2O3S and a molecular weight of 302.35 g/mol. It features a benzothiazole moiety linked to a dihydroquinoxaline structure, which is significant for its biological interactions. The presence of functional groups such as methoxy and amide contributes to its solubility and reactivity.

    Antimicrobial Activity

    Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. A study synthesized various derivatives and evaluated their activity against multiple bacterial strains. The results showed that some derivatives had minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L1^{-1}, outperforming standard antibiotics like cefotaxime and fluconazole .

    Table 1: Antimicrobial Activity of Benzothiazole Derivatives

    CompoundMIC (μmol L1^{-1})Activity Level
    7a4High
    7d6Moderate
    Cefotaxime6–12Standard

    Anticancer Activity

    The anticancer potential of this compound was evaluated against several human cancer cell lines including NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). The compound exhibited cytotoxicity with IC5050 values indicating significant inhibition of cell growth compared to doxorubicin, a common chemotherapeutic agent.

    Table 2: Cytotoxicity Against Cancer Cell Lines

    Cell LineIC5050 (μmol L1^{-1})Comparison to Doxorubicin
    NCI-H4603.61Higher
    HepG23.04Higher
    HCT-1164.20Comparable

    Antioxidant Activity

    The antioxidant capacity of the compound was assessed through various assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation. Compounds with similar structures demonstrated potent antioxidant activity, with some showing over 90% inhibition compared to Trolox, a standard antioxidant.

    Table 3: Antioxidant Activity Assessment

    CompoundInhibition (%)Comparison to Trolox (%)
    7a91.2Higher
    7d92.8Higher
    Trolox89.5Standard

    Case Studies

    A notable case study involved the synthesis and characterization of related benzothiazole derivatives that were tested for their biological activities. The findings highlighted the structure-activity relationship (SAR), indicating that modifications in the side chains significantly influenced the antimicrobial and anticancer activities .

    In another study focusing on antioxidant properties, derivatives were tested in rat brain homogenates, where they exhibited strong protective effects against oxidative stress .

    Q & A

    Q. What are the optimal synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide?

    The synthesis typically involves multi-step reactions. For example, a related benzothiazole derivative was prepared via condensation of 6-methoxy-1,3-benzothiazol-2-amine with a functionalized acetyl intermediate under reflux in chloroform, followed by purification via recrystallization (yield: ~22%) . Key steps include:

    • Amide bond formation : Use of activating agents (e.g., 1H-imidazole derivatives) to facilitate coupling.
    • Solvent selection : Chloroform or ethanol for reflux conditions.
    • Purification : Recrystallization from ethanol or chromatography (HPLC) for high purity .

    Q. How is the compound characterized spectroscopically?

    Structural confirmation relies on:

    • NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks (e.g., methoxy groups at δ ~3.76 ppm, aromatic protons at δ 7.0–7.7 ppm) .
    • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
    • X-ray crystallography : Resolves intermolecular interactions (e.g., H-bonded dimers, S···S contacts) affecting stability .

    Q. What purification methods ensure high compound purity?

    • Chromatography : HPLC with C18 columns and gradient elution (acetonitrile/water) for separation of polar byproducts .
    • Recrystallization : Ethanol or methanol for removing unreacted starting materials .

    Advanced Research Questions

    Q. How do intermolecular interactions influence the compound’s reactivity and stability?

    X-ray studies of analogous benzothiazoles reveal:

    • H-bonding networks : N–H···N bonds stabilize dimers, while C–H···O interactions extend crystal packing .
    • Sulfur interactions : Attractive S···S contacts (3.62 Å) enhance solid-state stability, potentially affecting solubility .
    • Conformational flexibility : Gauche arrangements of bulky substituents (e.g., adamantyl groups) may hinder enzymatic degradation .

    Q. What strategies optimize the compound’s bioactivity in in vitro assays?

    • Structure-activity relationship (SAR) : Modifying the quinoxaline core (e.g., introducing electron-withdrawing groups like Cl or F) enhances binding to targets like kinase enzymes .
    • Functional group tuning : Methoxy groups on benzothiazole improve membrane permeability, while methyl groups on quinoxaline reduce metabolic clearance .
    • Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., antioxidant enzymes) .

    Q. How can contradictory data in biological assays be resolved?

    • Dose-response validation : Replicate assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
    • Control experiments : Test for off-target effects using inhibitors (e.g., ROS scavengers for antioxidant studies) .
    • Batch variability analysis : Compare synthetic batches via LC-MS to rule out impurity-driven artifacts .

    Methodological Recommendations

    • Experimental design : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio) and reduce trial runs .
    • Data analysis : Use statistical tools (e.g., PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
    • Crystallography : Prioritize single-crystal X-ray analysis to resolve conformational ambiguities impacting drug design .

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